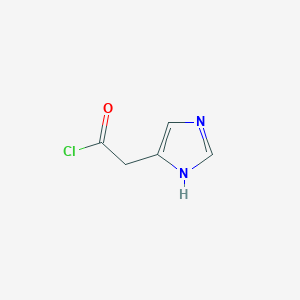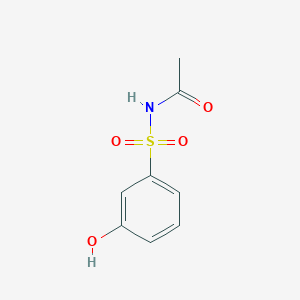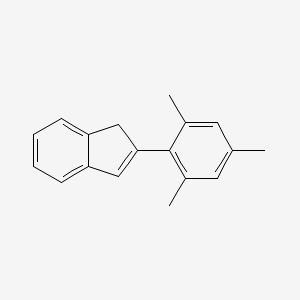![molecular formula C13H19NO2 B8612958 tert-butyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B8612958.png)
tert-butyl 2-[(4-methylphenyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl 2-[(4-methylphenyl)amino]acetate: is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of a p-tolyl group (a benzene ring substituted with a methyl group at the para position) attached to an amino-acetic acid moiety, which is further esterified with tert-butyl alcohol. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-[(4-methylphenyl)amino]acetate typically involves the esterification of p-Tolylamino-acetic acid with tert-butyl alcohol. One common method involves the use of an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
-
Classical Method:
Reagents: p-Tolylamino-acetic acid, tert-butyl alcohol, sulfuric acid.
Conditions: Reflux the mixture of p-Tolylamino-acetic acid and tert-butyl alcohol in the presence of sulfuric acid for several hours.
Yield: Moderate to high, depending on the purity of the starting materials and reaction conditions.
-
Improved Method:
Reagents: p-Tolylamino-acetic acid, tert-butyl alcohol, boron trifluoride etherate, anhydrous magnesium sulfate.
Conditions: The reaction is carried out at room temperature with stirring, using boron trifluoride etherate as a catalyst and anhydrous magnesium sulfate to remove water formed during the reaction.
Yield: High, with improved safety and efficiency compared to the classical method.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction parameters, higher yields, and reduced reaction times. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the esterification process .
化学反応の分析
Types of Reactions:
Oxidation: tert-butyl 2-[(4-methylphenyl)amino]acetate can undergo oxidation reactions, typically involving the p-tolyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the ester or amino groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine, room temperature.
Major Products:
Oxidation: Formation of p-Tolylamino-acetic acid derivatives with oxidized p-tolyl group.
Reduction: Formation of p-Tolylamino-ethanol derivatives.
Substitution: Formation of N-substituted this compound derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the preparation of peptide mimetics and other bioactive compounds.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active molecules.
- Studied for its interactions with enzymes and receptors in biochemical assays.
Medicine:
- Explored for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
- Evaluated for its pharmacokinetic properties and metabolic stability.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel catalysts and ligands for industrial processes.
作用機序
The mechanism of action of tert-butyl 2-[(4-methylphenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, depending on the context of its use. The ester group can undergo hydrolysis to release the active amino-acetic acid moiety, which can then interact with its target.
Molecular Targets and Pathways:
Enzymes: The compound can be hydrolyzed by esterases, releasing the active amino-acetic acid.
Receptors: The released amino-acetic acid can bind to specific receptors, modulating their activity.
類似化合物との比較
- p-Tolylamino-acetic acid methyl ester
- p-Tolylamino-acetic acid ethyl ester
- p-Tolylamino-acetic acid isopropyl ester
Comparison:
- Structural Differences: The primary difference lies in the esterifying alcohol (tert-butyl, methyl, ethyl, isopropyl).
- Reactivity: tert-butyl 2-[(4-methylphenyl)amino]acetate is generally more sterically hindered, which can affect its reactivity compared to its methyl and ethyl counterparts.
- Applications: The tert-butyl ester is often preferred in applications requiring greater steric protection or slower hydrolysis rates.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
tert-butyl 2-(4-methylanilino)acetate |
InChI |
InChI=1S/C13H19NO2/c1-10-5-7-11(8-6-10)14-9-12(15)16-13(2,3)4/h5-8,14H,9H2,1-4H3 |
InChIキー |
BPTRLPIABVWIAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NCC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
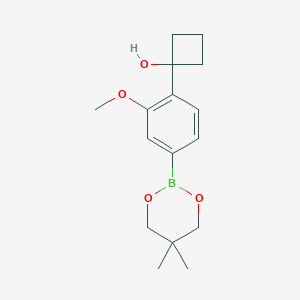
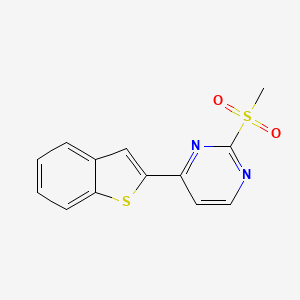
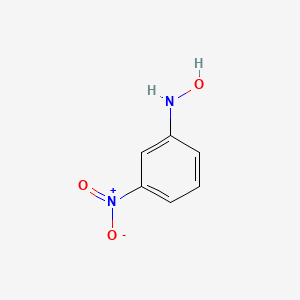

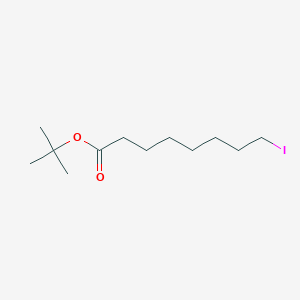
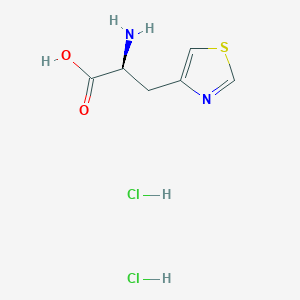
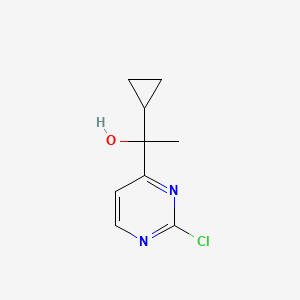
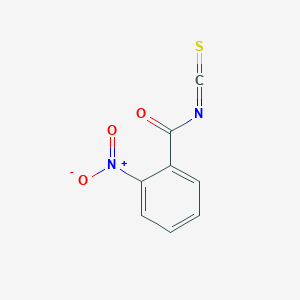
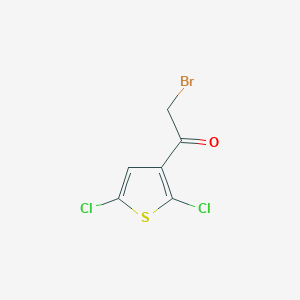
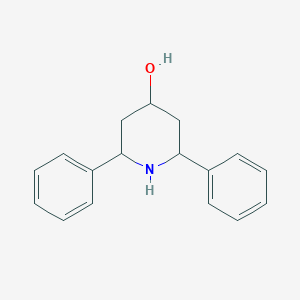
![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)acetamide](/img/structure/B8612961.png)
